Ilunocitinib

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

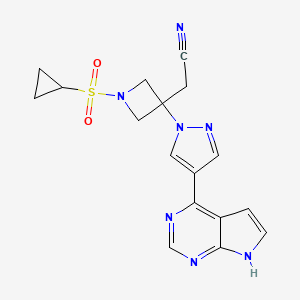

2-[1-cyclopropylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N7O2S/c18-5-4-17(9-23(10-17)27(25,26)13-1-2-13)24-8-12(7-22-24)15-14-3-6-19-16(14)21-11-20-15/h3,6-8,11,13H,1-2,4,9-10H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOUEXFKIYNODQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CC(C2)(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187594-14-4 | |

| Record name | Ilunocitinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187594144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ILUNOCITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3TB5AH8B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ilunocitinib's Mechanism of Action in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilunocitinib is a novel Janus kinase (JAK) inhibitor approved for veterinary use in controlling pruritus and inflammation associated with allergic and atopic dermatitis in dogs.[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound in immune cells, focusing on its interaction with the JAK-STAT signaling pathway. This document summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the core signaling pathways and experimental workflows.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for a wide array of cytokines, interferons, and growth factors that regulate immune responses, hematopoiesis, and inflammation.[3] The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein.

Upon cytokine binding to its receptor, a conformational change occurs, bringing the associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited to the receptor, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate gene transcription.

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different cytokines utilize different combinations of JAKs, leading to the activation of specific STATs and the subsequent transcription of distinct sets of genes. This specificity in JAK and STAT utilization allows for a diverse range of cellular responses to various extracellular signals.

This compound: A Janus Kinase Inhibitor

This compound is a small molecule inhibitor that targets the JAK family of enzymes. By inhibiting JAKs, this compound blocks the downstream signaling of numerous pro-inflammatory, pruritogenic, and allergy-related cytokines.[2][4]

Molecular Mechanism of Action

This compound exerts its pharmacological effect by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of the JAK enzymes. This competitive inhibition prevents the phosphorylation and activation of the JAKs, thereby blocking the subsequent phosphorylation of the cytokine receptor and STAT proteins. The inhibition of STAT phosphorylation is a key event, as it prevents their dimerization and translocation to the nucleus, ultimately leading to the downregulation of gene transcription for inflammatory mediators.

The following diagram illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

Kinase Selectivity Profile

There is some conflicting information in the public domain regarding the precise selectivity of this compound. Some preclinical data suggest that this compound is a selective JAK1 inhibitor with an IC50 in the low nanomolar range (~10–20 nM) and exhibits high selectivity over JAK2, JAK3, and TYK2.[3] However, other sources, including regulatory documents, classify this compound as a non-selective JAK inhibitor with high potency for JAK1, JAK2, and TYK2.[4][5] This discrepancy may be due to different assay conditions or the context of the evaluation (e.g., biochemical vs. cellular assays). Further publication of detailed kinase profiling data is needed to definitively resolve this.

The table below summarizes the currently available information on this compound's potency.

| Target Kinase | Reported Potency (IC50) | Selectivity vs. Other JAKs | Reference |

| JAK1 | ~10–20 nM | High selectivity over JAK2, JAK3, and TYK2 | [3] |

| JAK1 | High Potency | Non-selective | [4][5] |

| JAK2 | High Potency | Non-selective | [4][5] |

| TYK2 | High Potency | Non-selective | [4][5] |

Effects of this compound on Immune Cells

By inhibiting the JAK-STAT pathway, this compound modulates the function of various immune cells that are central to the pathogenesis of allergic and atopic dermatitis.

T-Lymphocytes

T-helper (Th) cells, particularly Th2 cells, play a crucial role in allergic inflammation through the production of cytokines such as IL-4, IL-5, and IL-13. The signaling of these cytokines is dependent on the JAK-STAT pathway. This compound, by inhibiting JAKs, is expected to suppress the differentiation and activation of Th2 cells, leading to a reduction in the production of these key inflammatory mediators.

Clinical studies in dogs with atopic dermatitis treated with this compound have shown a slight increase in relative lymphocyte counts.[6] However, a study in healthy dogs administered a high dose of this compound reported impaired CD4 T helper cell counts, which correlated with disease severity in the context of an opportunistic infection.[7] This suggests that while therapeutic doses may modulate T-cell function, higher doses could lead to more significant immunosuppressive effects.

Other Immune Cells

The JAK-STAT pathway is also active in other immune cells, including B-lymphocytes, monocytes, and eosinophils. Clinical observations in dogs treated with this compound have noted a decrease in neutrophils and eosinophils.[6] By inhibiting the signaling of cytokines that promote the survival and activation of these cells, this compound can reduce their contribution to the inflammatory infiltrate in the skin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of JAK inhibitors like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific JAK enzymes.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate peptide.

Materials:

-

Purified recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Kinase-specific substrate peptide.

-

ATP (Adenosine Triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

This compound (or other test compound) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay system, which measures ADP production).

-

Microplate reader.

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a microplate, add the diluted this compound, the specific JAK enzyme, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay

Objective: To assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in whole blood or isolated immune cells.

Principle: This flow cytometry-based assay measures the level of phosphorylated STAT proteins within specific immune cell populations following cytokine stimulation in the presence or absence of a JAK inhibitor.

Materials:

-

Fresh whole blood or isolated peripheral blood mononuclear cells (PBMCs).

-

Cytokine for stimulation (e.g., IL-6 for pSTAT3, IL-2 for pSTAT5).

-

This compound at various concentrations.

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD19) and intracellular phospho-STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

Procedure:

-

Pre-incubate whole blood or PBMCs with serially diluted this compound for a specified time (e.g., 1 hour) at 37°C.

-

Stimulate the cells with a specific cytokine for a short period (e.g., 15 minutes) at 37°C.

-

Fix the cells to preserve the phosphorylation state of the proteins.

-

Lyse the red blood cells (if using whole blood).

-

Permeabilize the cells to allow for intracellular antibody staining.

-

Stain the cells with a cocktail of antibodies against cell surface markers and the target phospho-STAT protein.

-

Acquire the data on a flow cytometer.

-

Gate on the immune cell populations of interest (e.g., CD4+ T cells, B cells) and quantify the median fluorescence intensity (MFI) of the phospho-STAT signal.

-

Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration and determine the IC50.

The following diagram illustrates a typical workflow for a cellular pSTAT assay.

T-Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of T-cells following activation.

Principle: T-cell proliferation can be measured by various methods, including the incorporation of a labeled nucleotide (e.g., [3H]-thymidine) into newly synthesized DNA or by the dilution of a cell-permeant fluorescent dye (e.g., CFSE).

Materials:

-

Isolated PBMCs or purified T-cells.

-

T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or a mitogen like Concanavalin A).

-

This compound at various concentrations.

-

Cell culture medium and supplements.

-

Proliferation detection reagent (e.g., [3H]-thymidine and a scintillation counter, or CFSE and a flow cytometer).

Procedure (CFSE method):

-

Label PBMCs or T-cells with CFSE according to the manufacturer's protocol.

-

Plate the labeled cells in a microplate pre-coated with anti-CD3 antibody.

-

Add soluble anti-CD28 antibody and serially diluted this compound to the wells.

-

Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze them by flow cytometry.

-

Quantify the percentage of cells that have undergone division by measuring the dilution of the CFSE fluorescence.

-

Determine the effect of this compound on T-cell proliferation by comparing the proliferation in treated versus untreated wells.

Cytokine Production Assay

Objective: To measure the effect of this compound on the production of specific cytokines by immune cells.

Principle: Cytokine levels in cell culture supernatants can be quantified using sensitive immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays.

Materials:

-

Isolated PBMCs or specific immune cell populations.

-

Cell stimulants (e.g., LPS for monocytes, anti-CD3/CD28 for T-cells).

-

This compound at various concentrations.

-

Cell culture medium.

-

ELISA or multiplex assay kits for the cytokines of interest (e.g., IL-6, TNF-α, IL-4, IFN-γ).

-

Microplate reader.

Procedure:

-

Culture immune cells in the presence of a stimulant and varying concentrations of this compound for a specified period (e.g., 24-48 hours).

-

Collect the cell culture supernatants.

-

Perform the ELISA or multiplex assay according to the manufacturer's instructions to quantify the concentration of the target cytokines.

-

Analyze the data to determine the dose-dependent inhibition of cytokine production by this compound.

Conclusion

This compound is a potent inhibitor of the JAK-STAT signaling pathway, which is central to the cellular mechanisms underlying allergic and atopic dermatitis. By blocking the function of JAK enzymes, this compound effectively downregulates the signaling of numerous pro-inflammatory and pruritogenic cytokines. This leads to a reduction in the activation and function of key immune cells, such as T-lymphocytes and eosinophils, thereby alleviating the clinical signs of the disease. While there is some ambiguity regarding its precise selectivity profile, its efficacy in a clinical setting highlights the therapeutic potential of targeting the JAK-STAT pathway. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other JAK inhibitors in the field of immunology and drug development.

References

- 1. Efficacy and field safety of this compound for the control of atopic dermatitis in client‐owned dogs: A multicentre, double‐masked, randomised, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fredhutch.org [fredhutch.org]

- 3. This compound|JAK Inhibitor|For Research Use [benchchem.com]

- 4. This compound Approved for Atopic Dermatitis & Pruritus in Dogs [cliniciansbrief.com]

- 5. Dear Veterinarian Letter regarding important safety information associated with the use of Zenrelia (this compound tablets) for controlling pruritus associated with allergic dermatitis and atopic dermatitis in dogs | FDA [fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Response to primary canine core vaccination in 10-month-old seronegative dogs treated with three times the recommended therapeutic dose of this compound tablets (Zenrelia™) - PMC [pmc.ncbi.nlm.nih.gov]

Ilunocitinib: A Technical Guide to its Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilunocitinib, a novel Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in veterinary medicine for the management of allergic and atopic dermatitis in dogs. Initially investigated by Pfizer under the designation PF-04965842 for human atopic dermatitis, its development trajectory shifted towards veterinary applications under Elanco Animal Health, culminating in its approval as Zenrelia™. This document provides a comprehensive overview of the discovery, mechanism of action, and a detailed examination of the chemical synthesis of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a technical resource for researchers and professionals in drug development.

Discovery and Development

The journey of this compound began in the laboratories of Pfizer, where it was identified as PF-04965842, a promising oral JAK1 inhibitor for the treatment of moderate-to-severe atopic dermatitis in humans. In February 2018, the U.S. Food and Drug Administration (FDA) granted Breakthrough Therapy designation to PF-04965842 for this indication, recognizing its potential to offer a substantial improvement over existing therapies.[1][2] Pfizer advanced the compound into a Phase 3 global development program named JADE (JAK1 Atopic Dermatitis Efficacy and Safety).[1][3]

Subsequently, the development focus for this molecule pivoted to veterinary medicine. Elanco Animal Health acquired the compound and spearheaded its development for canine allergic and atopic dermatitis.[4] Marketed under the brand name Zenrelia™, this compound received approval from the U.S. FDA in September 2024 and a positive opinion from the European Union's Committee for Veterinary Medicinal Products (CVMP) in June 2025, with full marketing authorization anticipated shortly thereafter.[5][6][7][8][9]

Mechanism of Action: JAK-STAT Signaling Inhibition

This compound exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is central to the signal transduction of numerous cytokines involved in inflammation, pruritus (itching), and allergic responses.[10] When a cytokine binds to its receptor, it brings associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once docked, STATs are phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[10]

This compound interrupts this cascade by blocking the activity of JAKs. While it is often described as a non-selective JAK inhibitor in veterinary literature, in vitro data for the parent compound, PF-04965842, indicates a degree of selectivity, particularly for JAK1.[11] The inhibition of JAK1 is thought to modulate the signaling of multiple cytokines implicated in the pathophysiology of atopic dermatitis, including interleukin (IL)-4, IL-13, IL-31, and interferon-gamma.[1][3]

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory activity of PF-04965842 (this compound) against different JAK isoforms is summarized below.

| Kinase Target | IC50 (nM) |

| JAK1 | 29 |

| JAK2 | 803 |

| JAK3 | >10000 |

| TYK2 | 1250 |

| Data sourced from New Drug Approvals. |

Pharmacokinetic Parameters in Dogs

The pharmacokinetic profile of this compound has been characterized in dogs following both intravenous and oral administration.

| Parameter | Value (Fed State) | Value (Fasted State) |

| Oral Administration (0.8 mg/kg) | ||

| Bioavailability (%) | 80 | 61 |

| Cmax (ng/mL) | 268 | 122 |

| AUCinf (h*ng/mL) | 1330 | 869 |

| Tmax (hours) | 1 - 4 | 1 - 4 |

| Elimination Half-life (hours) | 5.0 | 5.4 |

| Intravenous Administration (0.8 mg/kg) | ||

| Plasma Clearance (L/h/kg) | 0.437 | - |

| Volume of Distribution (L/kg) | 1.58 | - |

| Terminal Half-life (hours) | 4.4 | - |

| Data compiled from studies published in the Journal of Veterinary Pharmacology and Therapeutics and regulatory filings.[11][12] |

Clinical Efficacy in Dogs with Atopic Dermatitis

Clinical trials in client-owned dogs with atopic dermatitis have demonstrated the efficacy of this compound in reducing pruritus and skin lesions.

| Efficacy Endpoint (at Day 28) | This compound (0.6-0.8 mg/kg once daily) | Placebo |

| Treatment Success (% of dogs with ≥50% reduction in PVAS or CADESI-04 score) | 83% | 31% |

| Clinical Remission of Pruritus (% of dogs with PVAS < 2) | 51.8% | 12.7% |

| PVAS: Pruritus Visual Analog Scale; CADESI-04: Canine Atopic Dermatitis Extent and Severity Index, 4th iteration. Data from multicentre, double-masked, randomised, placebo-controlled clinical trials.[13][14] |

In a head-to-head comparison with oclacitinib, another JAK inhibitor, this compound demonstrated significantly better control of pruritus and skin lesions from day 28 to day 112 of the study.[15]

Chemical Synthesis

The chemical synthesis of this compound, with the IUPAC name 2-(1-(cyclopropanesulfonyl)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile, involves a multi-step process. The core structure features a pyrrolo[2,3-d]pyrimidine moiety linked to an azetidine ring via a pyrazole linker. While the exact industrial synthesis is proprietary, a plausible synthetic route can be constructed based on patent literature, particularly from patents describing the synthesis of structurally related JAK inhibitors like baricitinib and the parent patent for this compound (WO2009114512A1).[16][17][18]

The synthesis can be logically divided into the preparation of key intermediates: the protected 4-chloropyrrolo[2,3-d]pyrimidine, and the functionalized azetidine core, followed by their coupling and final deprotection.

Probable Chemical Synthesis Workflow

Caption: A plausible workflow for the chemical synthesis of this compound.

Experimental Protocols

In Vitro JAK Kinase Inhibition Assay (General Protocol)

This protocol outlines a typical microfluidic assay used to determine the in vitro potency of a compound against JAK family kinases.

-

Enzyme and Substrate Preparation: Recombinant human kinase domains for JAK1, JAK2, JAK3, and TYK2 are used. A fluorescently labeled synthetic peptide serves as the substrate.

-

Reaction Mixture: Reaction mixtures are prepared containing the specific JAK enzyme, 1 µM of the peptide substrate, and 1 mM ATP. Enzyme concentrations and incubation times are optimized to achieve a 20-30% conversion of the substrate to its phosphorylated product.

-

Compound Incubation: this compound is serially diluted and added to the reaction mixtures to determine its inhibitory concentration (IC50).

-

Reaction Termination: The kinase reaction is terminated by the addition of a stop buffer containing EDTA.

-

Analysis: The amount of phosphorylated versus non-phosphorylated peptide is quantified using a microfluidic capillary electrophoresis system (e.g., Caliper Life Sciences). The IC50 value is calculated from the dose-response curve.

This protocol is based on methodologies described for similar kinase inhibitor assays.[19]

Canine Atopic Dermatitis Clinical Trial Protocol

This protocol describes the methodology for a multicentre, double-masked, randomised, placebo-controlled clinical trial to evaluate the efficacy and safety of this compound in dogs.

-

Study Population: Client-owned dogs (≥ 12 months of age) with a confirmed diagnosis of atopic dermatitis are enrolled.

-

Randomization and Blinding: Dogs are randomly assigned to receive either this compound tablets (at a dose of 0.6-0.8 mg/kg) or placebo tablets, administered orally once daily for a predefined period (e.g., 112 days). Both owners and investigators are blinded to the treatment allocation.

-

Efficacy Assessments:

-

Pruritus Assessment: Dog owners assess the level of itch using a Pruritus Visual Analog Scale (PVAS), typically on a daily basis.

-

Skin Lesion Assessment: Investigators assess the extent and severity of skin lesions at scheduled visits (e.g., Day 0, 14, 28, 56, 112) using the Canine Atopic Dermatitis Extent and Severity Index, 4th iteration (CADESI-04).

-

-

Primary Endpoints:

-

Treatment Success: Defined as the percentage of dogs achieving a ≥50% reduction from their baseline PVAS or CADESI-04 score by a specific time point (e.g., Day 28).

-

Clinical Remission: Defined as the percentage of dogs achieving a PVAS score below a certain threshold (e.g., <2) or a CADESI-04 score below a threshold (e.g., <10).

-

-

Safety Assessments: Adverse events are monitored and recorded throughout the study period through veterinary examinations and owner reporting.

-

Statistical Analysis: The proportion of dogs meeting the primary endpoints in the this compound group is compared to the placebo group using appropriate statistical tests (e.g., Chi-squared test).

Clinical Trial Workflow Diagram

Caption: Workflow of a typical clinical trial for this compound in canine atopic dermatitis.

Conclusion

This compound represents a valuable addition to the therapeutic landscape for canine allergic skin diseases. Its development from a human health candidate to a veterinary medicine highlights the potential for cross-species application of targeted therapies. As a potent inhibitor of the JAK-STAT signaling pathway, it effectively mitigates the clinical signs of pruritus and inflammation. The data presented in this guide, from in vitro kinase inhibition and pharmacokinetics to clinical efficacy, provide a solid foundation for understanding its pharmacological profile. The outlined synthetic pathway, derived from public domain information, offers a logical approach to its chemical construction. This technical guide serves as a consolidated resource for scientists and researchers, facilitating further investigation and development in the field of kinase inhibitors.

References

- 1. Pfizer Receives Breakthrough Therapy Designation from FDA for PF-04965842, an oral JAK1 Inhibitor, for the Treatment of Patients with Moderate-to-Severe Atopic Dermatitis | Pfizer [pfizer.com]

- 2. biospectrumindia.com [biospectrumindia.com]

- 3. pfizer.com [pfizer.com]

- 4. s1.q4cdn.com [s1.q4cdn.com]

- 5. Elanco Announces FDA Approval and Launch of Zenrelia™ (this compound tablets), Offering An Effective, Safe Solution in Canine Dermatology | ELAN Stock News [stocktitan.net]

- 6. Elanco Secures Approval of Zenrelia™ (this compound) in the European Union (EU), Launching Innovative Canine Dermatology Treatment for Itchy Dogs [elanco.com]

- 7. dvm360.com [dvm360.com]

- 8. Elanco Receives Positive Opinion on Zenrelia (this compound) from EU's Committee for Veterinary Medicinal Products (CVMP) | Nasdaq [nasdaq.com]

- 9. Zenrelia™ (this compound tablets) Vet Product Information [my.elanco.com]

- 10. JAK 1-3 inhibitors and TYK-2 inhibitors in dermatology: Practical pearls for the primary care physician - PMC [pmc.ncbi.nlm.nih.gov]

- 11. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 12. Pharmacokinetics of this compound, a New Janus Kinase Inhibitor, in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy and field safety of this compound for the control of atopic dermatitis in client-owned dogs: A multicentre, double-masked, randomised, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparative efficacy and safety of this compound and oclacitinib for the control of pruritus and associated skin lesions in dogs with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. US20180134713A1 - PROCESSES AND INTERMEDIATES FOR THE PREPARATION OF {1-(ETHYLSULFONYL)-3-[4-(7H-PYRROLO[2,3-d]PYRIMIDIN-4-YL)-1H-PYRAZOL-1-YL]AZETIDIN-3-YL}ACETONITRILE - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Demonstration of In Vitro to In Vivo Translation of a TYK2 Inhibitor That Shows Cross Species Potency Differences - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Ilunocitinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilunocitinib, also known by its development code LY3411067, is a novel, orally active, non-selective Janus kinase (JAK) inhibitor.[1][2] It has been developed for the control of pruritus and atopic dermatitis in dogs.[2] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound modulates the immune response by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway.[1] This pathway is central to the signaling of numerous cytokines and growth factors involved in inflammation, immunity, and hematopoiesis.[1]

The binding of a cytokine to its receptor on the cell surface triggers the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

This compound exerts its therapeutic effect by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a reduction in the expression of pro-inflammatory and pruritogenic cytokines.[1] Preclinical data indicate that this compound can inhibit the signaling of cytokines involved in allergic responses, such as Interleukin-2 (IL-2), IL-6, IL-13, and Interferon-gamma (IFN-γ).[1]

In Vitro Pharmacology

This compound is a non-selective JAK inhibitor with high potency for JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1][3] While some sources describe it as having selective inhibition of JAK1 over other JAK isoforms, it is more broadly characterized as a non-selective inhibitor within the JAK family.[1]

Kinase Inhibition Profile

Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against the JAK isoforms is summarized in the table below.

| Target Kinase | IC50 (nM) | Potency Class | Reference |

| JAK1 | ~10-20 | High | [1] |

| JAK2 | Data not available | High | [1][3] |

| JAK3 | Data not available | Not explicitly detailed | [1] |

| TYK2 | Data not available | High | [1][3] |

Note: While described as having high potency, specific IC50 values for JAK2 and TYK2 are not publicly available.

Experimental Protocols: In Vitro Kinase Assays

Detailed experimental protocols for the in vitro kinase assays used to determine the IC50 values for this compound are not publicly available. Generally, such assays involve the following steps:

-

Enzyme and Substrate Preparation : Recombinant human or canine JAK enzymes and a suitable peptide or protein substrate are prepared in an appropriate buffer.

-

Compound Dilution : this compound is serially diluted to a range of concentrations.

-

Kinase Reaction : The JAK enzyme, substrate, ATP, and varying concentrations of this compound are incubated together to allow the phosphorylation reaction to occur.

-

Detection : The amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or specific antibodies.

-

Data Analysis : The percentage of inhibition at each concentration of this compound is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

In Vivo Pharmacology: Canine Models of Atopic Dermatitis

The efficacy of this compound has been evaluated in client-owned dogs with atopic dermatitis in randomized, double-masked, placebo-controlled clinical trials.[4][5]

Efficacy in Canine Atopic Dermatitis

In a study of 268 client-owned dogs with atopic dermatitis, this compound administered orally at a dose of 0.6-0.8 mg/kg once daily for up to 112 days was shown to be effective in reducing pruritus and skin lesions.[4] Treatment success, defined as a ≥50% reduction from baseline in either the Pruritus Visual Analog Scale (PVAS) or the Canine Atopic Dermatitis Extent and Severity Index (CADESI-04) score on Day 28, was significantly higher in the this compound-treated group compared to the placebo group.[4]

Another study compared the efficacy and safety of this compound (0.6-0.8 mg/kg once daily) to oclacitinib (0.4-0.6 mg/kg twice daily for 14 days, then once daily) in 338 dogs with atopic dermatitis for up to 112 days.[6] Both treatments showed similar reductions in pruritus and CADESI-04 scores from Day 0 to Day 14.[6] However, from Day 28 to Day 112, the mean PVAS and CADESI-04 scores were significantly lower in the this compound group.[6]

Table 2: Summary of Efficacy Data in Canine Atopic Dermatitis

| Study Design | Dose | Primary Endpoint | Key Findings | Reference |

| Randomized, placebo-controlled | 0.6-0.8 mg/kg once daily | ≥50% reduction in PVAS or CADESI-04 at Day 28 | Treatment success was significantly higher with this compound compared to placebo. | [4] |

| Randomized, active-controlled (oclacitinib) | 0.6-0.8 mg/kg once daily | Non-inferiority to oclacitinib at Day 28 | This compound was non-inferior to oclacitinib at Day 28 and showed significantly better control of pruritus and skin lesions from Day 28 to Day 112. | [6] |

Experimental Protocols: Canine Atopic Dermatitis Studies

The general protocol for these studies involved the following:

-

Inclusion Criteria : Client-owned dogs aged ≥12 months with a diagnosis of atopic dermatitis, moderate to severe pruritus (PVAS score ≥6.0), and at least mild skin lesions (CADESI-04 score of ≥35) were enrolled.[7]

-

Randomization and Blinding : Dogs were randomly assigned to receive this compound, placebo, or an active control in a double-masked fashion.

-

Dosing : this compound was administered orally at a dose of 0.6-0.8 mg/kg once daily.

-

Efficacy Assessments : Pruritus was assessed by the owners using the Pruritus Visual Analog Scale (PVAS), and skin lesions were evaluated by veterinarians using the Canine Atopic Dermatitis Extent and Severity Index, 4th iteration (CADESI-04).

-

Safety Monitoring : Adverse events were recorded throughout the study, and clinical pathology was evaluated at specified time points.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in dogs following both intravenous and oral administration.[8][9][10]

Table 3: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Intravenous Administration | Oral Administration (Fasted) | Oral Administration (Fed) | Reference |

| Dose | 0.4 mg/kg | 0.8 mg/kg | 0.8 mg/kg | [8][9][10] |

| Clearance (CL) | 0.437 L/h/kg | - | - | [8][9][10] |

| Volume of Distribution (Vd) | 1.58 L/kg | - | - | [8][9][10] |

| Terminal Half-life (t1/2) | 4.4 h | 3.6 h | - | [8][9][10][11] |

| Time to Maximum Concentration (Tmax) | - | 1-4 h | 1-4 h | [8][9][10] |

| Bioavailability (F) | - | 61% | 80% | [8][9][10] |

This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached between 1 and 4 hours.[8][9][10] The bioavailability is higher in fed dogs compared to fasted dogs.[8][9][10] The drug has a low plasma clearance and a terminal half-life of approximately 4.4 hours after intravenous administration.[8][9][10] No clinically relevant accumulation was observed with daily dosing.[8][9][10]

Experimental Protocols: Pharmacokinetic Studies in Dogs

Pharmacokinetic studies in dogs typically involve the following:

-

Animal Model : Healthy Beagle dogs are used.

-

Dosing : A single dose of this compound is administered either intravenously or orally (in both fed and fasted states).

-

Blood Sampling : Serial blood samples are collected at predetermined time points after dosing.

-

Plasma Analysis : Plasma concentrations of this compound are measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9][10]

-

Pharmacokinetic Analysis : The plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Safety Pharmacology

A six-month safety study in healthy Beagle dogs demonstrated that this compound was well-tolerated when administered orally once daily at doses up to 4.0 mg/kg (5 times the maximum recommended dose).[8][12]

Key Findings from the 6-Month Safety Study in Dogs:

-

No adverse effects on body weight, food consumption, physical and neurological examinations, urinalysis, or ophthalmoscopic examinations were observed.[8][12]

-

Clinical findings at higher doses included skin lesions, which is consistent with the known pharmacology of JAK inhibitors.[8][12]

-

Minimal changes in hematological parameters (marginally decreased red cell mass, lower eosinophils) and clinical chemistry (higher C-reactive protein, total protein, and fibrinogen; lower albumin) were noted at higher doses.[8][12]

Dedicated safety pharmacology studies evaluating the effects of this compound on the cardiovascular, respiratory, and central nervous systems have not been made publicly available. However, the 6-month study in dogs included clinical observations of the cardiovascular and respiratory systems, as well as neurological examinations, with no significant findings at the therapeutic dose.[8]

Conclusion

This compound is a non-selective Janus kinase inhibitor with high potency against JAK1, JAK2, and TYK2. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, leading to a reduction in the production of pro-inflammatory and pruritogenic cytokines. Preclinical studies in dogs have demonstrated its efficacy in reducing the clinical signs of atopic dermatitis. Pharmacokinetic studies have shown that this compound is rapidly absorbed orally and has a suitable profile for once-daily dosing. Long-term safety studies in dogs have indicated that it is well-tolerated at and above the therapeutic dose. This comprehensive preclinical profile supports the clinical use of this compound for the management of allergic skin diseases in dogs. Further research to fully elucidate its selectivity profile and pharmacodynamic effects at the cellular level would be beneficial.

References

- 1. This compound|JAK Inhibitor|For Research Use [benchchem.com]

- 2. This compound | Jak inhibitor | Inflammation | TargetMol [targetmol.com]

- 3. Cardiovascular safety of Janus kinase inhibitors: A pharmacovigilance study from 2012–2023 | PLOS One [journals.plos.org]

- 4. WO2009114512A1 - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]

- 5. Zenrelia™ (this compound tablets) Safety Information [my.elanco.com]

- 6. Safety of this compound tablets (Zenrelia™) after once daily oral administration in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elanco Animal Health Inc. - Elanco Announces FDA Approves Improved Zenrelia™ (this compound tablets) Label, Removing Vaccine-Induced Disease Language [investor.elanco.com]

- 8. researchgate.net [researchgate.net]

- 9. Safety of this compound tablets (Zenrelia™) after once daily oral administration in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elanco's Zenrelia Receives Positive EU Regulatory Opinion for Canine Allergic Dermatitis Treatment [trial.medpath.com]

- 11. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. Zenrelia | European Medicines Agency (EMA) [ema.europa.eu]

Ilunocitinib: A Technical Profile of a Pan-Janus Kinase Inhibitor Targeting JAK1, JAK2, and TYK2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilunocitinib, also known as LY3411067, is a small molecule inhibitor targeting the Janus kinase (JAK) family of enzymes.[1][2] Developed for veterinary use, it is indicated for the control of pruritus (itching) associated with allergic and atopic dermatitis in dogs.[3][4][5][6] this compound functions by modulating the immune response through the inhibition of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical mechanism for numerous cytokines and growth factors involved in inflammation and immune cell function.[1][7] This document provides an in-depth technical guide on the target profile of this compound, with a specific focus on its activity against JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).

Target Profile and Potency

This compound is characterized as a non-selective JAK inhibitor with high in vitro potency against JAK1, JAK2, and TYK2.[1][8][9] This broad-spectrum activity allows it to block the signaling of a multitude of cytokines crucial to the inflammatory cascade, including those involved in allergic responses such as Interleukin-2 (IL-2), IL-6, IL-13, and Interferon-gamma (IFN-γ).[1][2] While potent against JAK1, JAK2, and TYK2, some data suggests a degree of selectivity for JAK1 over other isoforms, with high selectivity noted over JAK3.[1][2] This profile aims to achieve therapeutic efficacy in reducing inflammation and pruritus while potentially mitigating side effects associated with the inhibition of other kinases.[2]

Quantitative Data: In Vitro Inhibition

The following table summarizes the available quantitative and qualitative data on the inhibitory potency of this compound against its primary targets. It is important to note that some specific IC50 values for JAK2 and TYK2 are from unpublished data but are consistently described as being in a potent range.[9][10]

| Target Kinase | Potency (IC50) | Description of Activity |

| JAK1 | ~10–20 nM[1][2] | High Potency[1][8] |

| JAK2 | Unpublished | High Potency[1][8][9] |

| TYK2 | Unpublished | High Potency[1][8][9] |

| JAK3 | Unpublished | High selectivity of JAK1 over JAK3 is noted[1][2] |

Signaling Pathway: The JAK-STAT Cascade

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and interferons.[1] The pathway is integral to the regulation of immune responses, inflammation, and hematopoiesis.[1] this compound exerts its therapeutic effect by inhibiting key kinases within this cascade.

The process begins when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[11][12] this compound disrupts this process at the level of JAK phosphorylation.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The potency and selectivity of JAK inhibitors like this compound are determined through a combination of biochemical and cellular assays. These assays are crucial for characterizing the inhibitor's mechanism of action and its effects in a biological context.

Protocol 1: In Vitro Biochemical Kinase Assay

In vitro kinase assays provide a direct and quantitative method to measure the inhibitory activity of a compound against purified enzymes.[13][14]

Objective: To determine the IC50 value of this compound for JAK1, JAK2, and TYK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, and TYK2 enzymes are expressed and purified, typically from insect cells.[13] A suitable peptide substrate for the kinase is also prepared.

-

Assay Reaction: The assay is performed in a multi-well plate format. Each well contains the purified JAK enzyme, the peptide substrate, and ATP in a buffered solution.

-

Compound Addition: this compound is serially diluted and added to the wells to achieve a range of concentrations. Control wells receive a vehicle (e.g., DMSO) without the inhibitor.

-

Incubation: The reaction plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[15]

-

Detection: The amount of substrate phosphorylation (or ADP produced) is quantified. Common detection methods include:

-

Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.[14]

-

Fluorescence/Luminescence Assays: Using technologies like Transcreener®, which immunodetects the ADP produced during the kinase reaction, generating a fluorescent signal.[15]

-

-

Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Phospho-STAT (pSTAT) Functional Assay

Cellular assays are more physiologically relevant as they measure the inhibitor's activity within the complex environment of a living cell.[16]

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line that expresses the target JAKs and cytokine receptors is used. For example, Ba/F3 cells engineered to express specific JAKs are a common model.[17] Alternatively, peripheral blood mononuclear cells (PBMCs) can be used.[17]

-

Compound Treatment: Cells are pre-incubated with various concentrations of this compound or a vehicle control.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine known to signal through the JAK pathway of interest (e.g., IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2).[12]

-

Cell Lysis and Fixation: After a short stimulation period, the reaction is stopped, and the cells are fixed and permeabilized to allow for intracellular antibody staining.

-

Detection of pSTAT: The level of phosphorylated STAT is measured using methods like:

-

Flow Cytometry: Cells are stained with a fluorescently-labeled antibody specific to the phosphorylated form of a particular STAT protein (e.g., anti-pSTAT3). The fluorescence intensity of individual cells is then measured.[12]

-

ELISA or AlphaScreen: Cell lysates are analyzed using immunoassay techniques to quantify the total amount of pSTAT.[17][18]

-

-

Data Analysis: The inhibition of STAT phosphorylation is calculated for each this compound concentration relative to the cytokine-stimulated control. An IC50 value is then derived from a dose-response curve.

Caption: Workflow for a cell-based pSTAT functional assay.

Selectivity and Target Relationships

The selectivity of a JAK inhibitor is a critical aspect of its pharmacological profile, influencing both its efficacy and safety.[19] While this compound is described as a non-selective inhibitor of JAK1, JAK2, and TYK2, it exhibits minimal impact on other protein and lipid kinases, indicating a degree of selectivity for the JAK family.[1] Furthermore, it is noted to have high selectivity for JAK1 over JAK3, an important distinction as JAK3 is predominantly expressed in hematopoietic cells and its inhibition is linked to immunosuppressive effects.[1][2][19]

The diagram below illustrates the primary and secondary relationships of this compound's inhibitory activity within the JAK family.

Caption: Target inhibition profile of this compound within the JAK family.

Conclusion

This compound is a potent, orally administered Janus kinase inhibitor with a target profile encompassing JAK1, JAK2, and TYK2. Its mechanism of action is centered on the disruption of the JAK-STAT signaling pathway, which is fundamental to the activity of numerous pro-inflammatory and pruritogenic cytokines. The high potency against these three JAK isoforms provides a broad-spectrum inhibitory effect on cytokine signaling, which has been demonstrated to be effective in controlling the clinical signs of allergic and atopic dermatitis in dogs.[20][21][22] The characterization of its activity through established biochemical and cellular assays confirms its role as a pan-JAK inhibitor, with a degree of selectivity over JAK3. This technical profile provides a foundational understanding for researchers and professionals engaged in the development and study of JAK inhibitors for inflammatory and autoimmune diseases.

References

- 1. This compound|JAK Inhibitor|For Research Use [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. dvm360.com [dvm360.com]

- 5. Dear Veterinarian Letter regarding important safety information associated with the use of Zenrelia (this compound tablets) for controlling pruritus associated with allergic dermatitis and atopic dermatitis in dogs | FDA [fda.gov]

- 6. Pharmacokinetics of this compound, a New Janus Kinase Inhibitor, in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. JAK inhibitor - Biotech Encyclopedia [anilocus.com]

- 8. This compound Approved for Atopic Dermatitis & Pruritus in Dogs [cliniciansbrief.com]

- 9. assets.elanco.com [assets.elanco.com]

- 10. assets.elanco.com [assets.elanco.com]

- 11. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 12. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 14. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. ashpublications.org [ashpublications.org]

- 17. Differential selectivity of JAK2 inhibitors in enzymatic and cellular settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]

- 19. academic.oup.com [academic.oup.com]

- 20. assets.elanco.com [assets.elanco.com]

- 21. Efficacy and field safety of this compound for the control of atopic dermatitis in client-owned dogs: A multicentre, double-masked, randomised, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparative efficacy and safety of this compound and oclacitinib for the control of pruritus and associated skin lesions in dogs with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Effects of Ilunocitinib on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilunocitinib is a novel, non-selective Janus kinase (JAK) inhibitor demonstrating high potency against JAK1, JAK2, and tyrosine kinase 2 (TYK2). By modulating the JAK-STAT signaling pathway, this compound effectively disrupts the signaling of a multitude of pro-inflammatory, pruritogenic, and allergy-related cytokines. This technical guide provides an in-depth overview of the mechanism of action of this compound, its inhibitory effects on cytokine signaling, and detailed experimental protocols for assessing its activity. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation of this compound and other JAK inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets the Janus kinase family of enzymes, which are critical components of intracellular signaling pathways for numerous cytokines and growth factors.[1] Specifically, this compound shows high potency for the inhibition of JAK1, JAK2, and TYK2.[1][2][3] This inhibition of JAK enzymes disrupts the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are key steps in the signaling cascade that leads to the transcription of genes involved in inflammation and immune responses.[1]

Preclinical data have indicated that this compound can inhibit the signaling of several important cytokines, including Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interleukin-13 (IL-13), and Interferon-gamma (IFN-γ).[4] By blocking the signaling pathways of these cytokines, this compound effectively reduces the downstream inflammatory effects that they mediate.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been characterized primarily through in vitro kinase assays. While specific IC50 values for the inhibition of cytokine production are not yet publicly available, the data on its inhibition of JAK enzymes provide a strong indication of its potential to affect downstream cytokine-mediated processes.

| Target Enzyme | IC50 Value | Potency Class | Reference |

| JAK1 | ~10–20 nM | High | [4] |

| JAK2 | Not Reported | High | [2][3][4] |

| TYK2 | Not Reported | High | [2][3][4] |

Note: "High" potency for JAK2 and TYK2 is based on descriptive statements in the cited literature, as specific IC50 values have not been reported.[2][3][4]

Signaling Pathway of Cytokine Inhibition by this compound

The primary mechanism by which this compound inhibits cytokine function is through the disruption of the JAK-STAT signaling pathway. The following diagram illustrates this process:

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cytokine production and signaling.

In Vitro JAK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific JAK enzymes (JAK1, JAK2, TYK2).

Methodology:

-

Reagents and Materials:

-

Recombinant human JAK1, JAK2, and TYK2 enzymes.

-

ATP and a suitable peptide substrate.

-

This compound stock solution (in DMSO).

-

Assay buffer.

-

Kinase detection system (e.g., ADP-Glo™ Kinase Assay).

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the JAK enzyme, the peptide substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection system that quantifies the amount of ADP produced.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis.

-

Whole Blood Assay for Inhibition of Cytokine-Induced STAT Phosphorylation

Objective: To measure the inhibitory effect of this compound on the phosphorylation of STAT proteins in response to cytokine stimulation in a physiologically relevant matrix.

Methodology:

-

Reagents and Materials:

-

Freshly collected human or canine whole blood (with anticoagulant).

-

Recombinant cytokines (e.g., IL-2, IL-6, IFN-γ).

-

This compound stock solution (in DMSO).

-

Fixation and permeabilization buffers.

-

Fluorochrome-conjugated antibodies against phosphorylated STATs (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

-

Flow cytometer.

-

-

Procedure:

-

Pre-incubate whole blood samples with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Stimulate the blood samples with a specific cytokine to induce STAT phosphorylation.

-

After a short incubation period (e.g., 15-30 minutes) at 37°C, fix the cells to preserve the phosphorylation state.

-

Lyse the red blood cells and permeabilize the remaining leukocytes.

-

Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies.

-

Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSTAT signal in specific leukocyte populations (e.g., lymphocytes, monocytes).

-

Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the vehicle control.

-

In Vitro Cytokine Production Assay

Objective: To quantify the effect of this compound on the production and secretion of specific cytokines from stimulated immune cells.

Methodology:

-

Reagents and Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from human or canine blood.

-

Cell culture medium.

-

Stimulating agent (e.g., phytohemagglutinin (PHA), lipopolysaccharide (LPS), or specific antigens).

-

This compound stock solution (in DMSO).

-

Enzyme-linked immunosorbent assay (ELISA) kits for the target cytokines (IL-2, IL-6, IL-13, IFN-γ).

-

Microplate reader.

-

-

Procedure:

-

Culture isolated PBMCs in a 96-well plate.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Add the stimulating agent to induce cytokine production.

-

Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Plot the cytokine concentration against the this compound concentration to determine the inhibitory effect.

-

Conclusion

This compound is a potent, non-selective inhibitor of JAK1, JAK2, and TYK2 that effectively modulates the signaling of key pro-inflammatory and allergy-related cytokines. The experimental protocols detailed in this guide provide a framework for the in-depth investigation of this compound's effects on cytokine production and signaling. Further research focusing on determining the specific IC50 values for cytokine production will be crucial for a more complete understanding of its pharmacological profile and for guiding its therapeutic applications. The continued study of this compound and other JAK inhibitors holds significant promise for the development of novel treatments for a range of immune-mediated and inflammatory diseases.

References

Ilunocitinib: A Technical Guide for Immunology and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ilunocitinib is a novel, non-selective Janus kinase (JAK) inhibitor demonstrating high potency against JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1][2][3][4] By modulating the JAK-STAT signaling pathway, this compound effectively downregulates the activity of numerous pro-inflammatory and pruritogenic cytokines implicated in a range of immune-mediated and inflammatory conditions. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key experimental data, and detailed protocols relevant to its application in immunology and inflammation research. The information presented is intended to support further investigation into the therapeutic potential of this compound.

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

This compound exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes. These intracellular, non-receptor tyrosine kinases are critical components of the JAK-STAT signaling pathway, a primary conduit for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, culminating in the transcription of genes involved in inflammation and immune responses.[1]

The binding of a cytokine to its receptor on the cell surface leads to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate gene expression.

This compound, by inhibiting JAK1, JAK2, and TYK2, effectively blocks this signaling cascade. This leads to a reduction in the inflammatory response by interfering with the signaling of key cytokines such as Interleukin-2 (IL-2), IL-4, IL-6, IL-13, IL-31, and Interferon-gamma (IFN-γ).[1][3]

References

- 1. This compound|JAK Inhibitor|For Research Use [benchchem.com]

- 2. This compound Approved for Atopic Dermatitis & Pruritus in Dogs [cliniciansbrief.com]

- 3. assets.elanco.com [assets.elanco.com]

- 4. Efficacy and field safety of this compound for the control of atopic dermatitis in client‐owned dogs: A multicentre, double‐masked, randomised, placebo‐controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of Ilunocitinib Binding to JAK Kinases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ilunocitinib is a non-selective Janus kinase (JAK) inhibitor targeting JAK1, JAK2, and Tyrosine Kinase 2 (TYK2).[1][2][3] This technical guide provides an in-depth overview of the structural biology of this compound's interaction with JAK kinases. While a public crystal structure of this compound in complex with a JAK kinase is not currently available, this document synthesizes available data on its inhibitory activity, discusses the likely binding mode based on the known structures of other JAK inhibitors, and details the experimental protocols used to characterize such interactions. This guide is intended to be a valuable resource for researchers in medicinal chemistry, structural biology, and drug development working on JAK inhibitors.

Introduction to this compound and the JAK-STAT Pathway

This compound, also known as LY-3411067, is a small molecule inhibitor of the Janus kinase family.[4] The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central components of the JAK-STAT signaling pathway.[1] This pathway is crucial for mediating cellular responses to a wide array of cytokines and growth factors involved in inflammation, immunity, and hematopoiesis.

The JAK-STAT signaling cascade is initiated upon cytokine binding to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound exerts its therapeutic effect by inhibiting JAKs, thereby modulating the downstream signaling of various cytokines.

Quantitative Analysis of this compound-JAK Kinase Interaction

The potency of this compound has been quantified through in vitro enzymatic assays, providing IC50 values that indicate the concentration of the inhibitor required to reduce the kinase activity by 50%.

| Target Kinase | IC50 (nM) | Reference |

| JAK1 | ~10-20 | [1][5] |

| JAK2 | High Potency | [1] |

| TYK2 | High Potency | [1] |

Note: Specific IC50 values for JAK2 and TYK2 are not publicly available but are described as being in the high potency range.[1]

Structural Basis of this compound Binding (Inferred)

In the absence of a co-crystal structure of this compound with a JAK kinase, we can infer its binding mode by examining the structures of other inhibitors in complex with JAKs. The ATP-binding pocket of JAK kinases is the target for most small molecule inhibitors. This pocket is located between the N- and C-lobes of the kinase domain and features a conserved hinge region that forms critical hydrogen bonds with inhibitors.

Key features of the JAK ATP-binding site that likely interact with this compound include:

-

Hinge Region: Forms hydrogen bonds with the inhibitor's scaffold.

-

Gatekeeper Residue: A key residue that controls access to a deeper hydrophobic pocket.

-

DFG Motif: The conformation of this motif (DFG-in or DFG-out) determines the activation state of the kinase and can be exploited by different types of inhibitors.

-

Solvent-Exposed Region: Offers opportunities for modifications to improve selectivity and physicochemical properties.

Computational modeling and docking studies are instrumental in predicting the binding pose of this compound within the JAK active site, helping to rationalize its structure-activity relationship and guide the design of new analogs.[1]

Experimental Protocols

The characterization of this compound's binding to JAK kinases involves a suite of biophysical and biochemical assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay measures the ability of an inhibitor to block the catalytic activity of a kinase.

Methodology:

-

Protein Expression and Purification: Recombinant human JAK kinase domains are expressed in a suitable system (e.g., insect cells) and purified to homogeneity.

-

Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified JAK kinase, a specific peptide substrate, and varying concentrations of this compound.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for non-radioactive detection methods). The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., EDTA).

-

Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive methods, specific antibodies or fluorescence polarization can be used.

-

Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Methodology:

-

Sample Preparation: Purified JAK kinase is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions must be in identical, well-matched buffers to minimize heats of dilution.

-

Titration: A series of small injections of this compound are made into the JAK kinase solution while the temperature is kept constant.

-

Heat Measurement: The instrument measures the heat change associated with each injection.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of this compound to JAK kinase. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) and affinity of an interaction in real-time.

Methodology:

-

Ligand Immobilization: The purified JAK kinase is immobilized onto the surface of a sensor chip.

-

Analyte Injection: A solution containing this compound (the analyte) is flowed over the sensor chip surface.

-

Binding Measurement: The binding of this compound to the immobilized JAK kinase causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU).

-

Dissociation Measurement: After the injection of this compound, a buffer is flowed over the chip to monitor the dissociation of the complex.

-

Data Analysis: The resulting sensorgram (a plot of RU versus time) is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound is a potent, non-selective inhibitor of JAK1, JAK2, and TYK2. While the precise three-dimensional details of its interaction with the JAK kinase active site await experimental determination through co-crystallization, a combination of biochemical and biophysical data, alongside computational modeling, provides a strong foundation for understanding its mechanism of action. The experimental protocols outlined in this guide represent the standard methodologies employed in the characterization of kinase inhibitors and are essential for the continued development of novel and more selective JAK inhibitors for therapeutic use.

References

Methodological & Application

Ilunocitinib In Vitro Assay Protocols: A Detailed Guide for Researchers

Introduction

Ilunocitinib is a non-selective Janus kinase (JAK) inhibitor with demonstrated high in vitro potency against JAK1, JAK2, and tyrosine kinase 2 (TYK2).[1] By inhibiting these key enzymes in the JAK-STAT signaling pathway, this compound effectively modulates the inflammatory response, making it a significant compound of interest for research in immunology, dermatology, and drug development. This document provides detailed application notes and protocols for in vitro assays to characterize the activity of this compound.

Mechanism of Action: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then also phosphorylated by the JAKs. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. This compound exerts its effect by inhibiting the kinase activity of JAKs, thereby blocking this signaling cascade.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of this compound against target kinases.

| Target Kinase | IC50 (nM) | Potency Class |

| JAK1 | ~10 - 20[1] | High |

| JAK2 | Not specified | High[1] |

| TYK2 | Not specified | High[1] |

Note: Specific IC50 values for JAK2 and TYK2 are not publicly available; however, multiple sources report high in vitro potency.

Experimental Protocols

Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the IC50 value of this compound for a specific JAK kinase.

Materials:

-

This compound

-

Recombinant human JAK1, JAK2, or TYK2 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer

-

384-well microplates

-

TR-FRET plate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Kinase-Antibody Mixture Preparation: Prepare a solution containing the specific JAK kinase and the Eu-anti-Tag antibody in kinase buffer at 2X the final desired concentration.

-

Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer at 2X the final desired concentration.

-

Assay Assembly:

-

Add 5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.

-

Add 5 µL of the kinase-antibody mixture to each well.

-

Add 5 µL of the tracer solution to each well to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.

-

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the percent inhibition (relative to DMSO controls) against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Assay for STAT Phosphorylation (In-Cell Western Assay)

This protocol describes a method to measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context. This example uses IL-6 to induce STAT3 phosphorylation.

Materials:

-

This compound

-

Human cell line expressing the IL-6 receptor (e.g., HepG2)

-

Recombinant human IL-6

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3

-

Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse

-

96-well microplates

-

Cell culture medium and supplements

-

Fixing and permeabilization buffers

-

Blocking buffer

-

Fluorescent plate reader

Procedure:

-

Cell Culture and Seeding: Culture cells to ~80% confluency. Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Serum Starvation: The following day, replace the culture medium with serum-free medium and incubate for 4-6 hours.

-

Compound Treatment: Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells and incubate for 1-2 hours at 37°C.

-

Cytokine Stimulation: Stimulate the cells by adding IL-6 to a final concentration of 10-50 ng/mL to all wells except for the unstimulated control. Incubate for 15-30 minutes at 37°C.

-

Fixation and Permeabilization:

-

Aspirate the medium and fix the cells with a formaldehyde-based fixing solution for 20 minutes at room temperature.

-

Wash the wells with PBS.

-

Permeabilize the cells with a Triton X-100 based permeabilization buffer for 20 minutes at room temperature.

-

-

Blocking: Wash the wells with PBS and add blocking buffer for 1.5 hours at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against phospho-STAT3 and total STAT3 diluted in antibody dilution buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the wells with PBS containing Tween-20. Add the fluorescently labeled secondary antibodies diluted in antibody dilution buffer and incubate for 1 hour at room temperature, protected from light.

-

Data Acquisition: Wash the wells and read the plate on a fluorescent plate reader at both 700 nm and 800 nm channels.

-